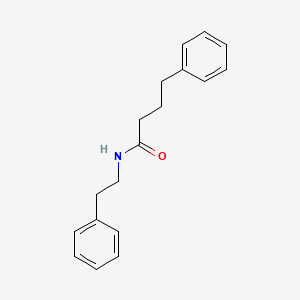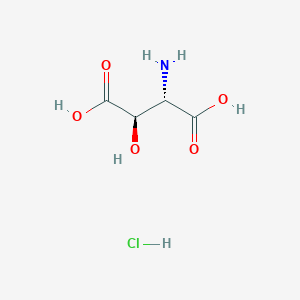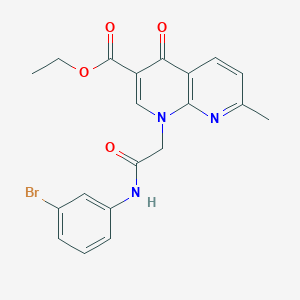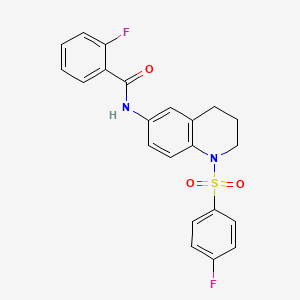
4-phenyl-N-(2-phenylethyl)butanamide
Descripción general
Descripción
4-phenyl-N-(2-phenylethyl)butanamide is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . It has a molecular weight of 267.37 .
Molecular Structure Analysis
The InChI code for 4-phenyl-N-(2-phenylethyl)butanamide is1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The metabolic pathways of 4-phenyl-N-(2-phenylethyl)butanamide can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
4-phenyl-N-(2-phenylethyl)butanamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Tyrosinase and Melanin Inhibition
4-phenyl-N-(2-phenylethyl)butanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. One compound, in particular, exhibited significant inhibitory potential, suggesting potential applications in depigmentation treatments. These derivatives also showed minimal cytotoxicity, making them candidates for safe depigmentation drugs (Raza et al., 2019).
Anticonvulsant Activity
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and found to exhibit broad-spectrum anticonvulsant activities. These compounds are hybrids of well-known antiepileptic drugs, showing effectiveness in various preclinical seizure models and demonstrating a good safety profile (Kamiński et al., 2015).
Enzymatic Catalysis and Reaction Kinetics
Butanamides, including those structurally related to 4-phenyl-N-(2-phenylethyl)butanamide, have been used as catalysts or reactants in various chemical syntheses. These include asymmetric Grignard cross-coupling reactions and the synthesis of functionalized cyclopropanes, highlighting their versatility in organic synthesis (Hayashi et al., 1981); (Tanaka et al., 1987).
Antimicrobial and Anticancer Activities
Specific butanamide derivatives have been synthesized and characterized for their biological activities. These compounds have shown promising antimicrobial, anticancer, and antileishmanial activities, as well as interactions with DNA. This underscores their potential in the development of new therapeutic agents (Sirajuddin et al., 2015).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for their inhibitory potential against the urease enzyme. These compounds are potent inhibitors, suggesting potential applications in therapeutic drug design against diseases related to urease activity (Nazir et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-phenyl-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHSHACXLQYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330868 | |
| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-phenyl-N-(2-phenylethyl)butanamide | |
CAS RN |
83697-66-9 | |
| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)



![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)
![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)
![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)
